molecular formula C21H20ClNO2 B1393935 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-92-9

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1393935
CAS No.: 1160262-92-9
M. Wt: 353.8 g/mol
InChI Key: FIHISVALSAKNIX-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C21H20ClNO2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are related compounds, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon–carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action, efficacy, and stability of 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of related compounds, such as boronic pinacol esters . Therefore, the compound’s action could potentially be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modifying its activity. This interaction can lead to changes in the enzyme’s conformation and function, making this compound a valuable tool in studying enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its activity and function. The distribution of this compound can also affect its accumulation and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHISVALSAKNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.